molecular formula C26H26N2O7 B578078 Z-Tyr-Tyr-OH CAS No. 10417-83-1

Z-Tyr-Tyr-OH

Cat. No.: B578078
CAS No.: 10417-83-1
M. Wt: 478.501
InChI Key: IDAUTLPLQAQNMW-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Tyr-Tyr-OH: , also known as N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine, is a dipeptide compound consisting of two tyrosine residues. The N-terminal tyrosine is protected by a benzyloxycarbonyl (Z) group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is often used in the synthesis of longer peptides and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing Z-Tyr-Tyr-OH is through solid-phase peptide synthesis. This involves attaching the C-terminal tyrosine to a solid resin, followed by sequential addition of the N-terminal tyrosine protected by the benzyloxycarbonyl group. The coupling reactions are typically facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Solution-Phase Synthesis: Another method involves synthesizing the dipeptide in solution. The N-benzyloxycarbonyl-L-tyrosine is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with L-tyrosine in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Sodium borohydride.

    Substitution: Palladium on carbon (Pd/C), hydrogen gas.

Major Products:

    Oxidation: Oxidized tyrosine derivatives.

    Reduction: Reduced tyrosine derivatives.

    Substitution: Deprotected dipeptide (Tyr-Tyr-OH).

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: Z-Tyr-Tyr-OH exerts its effects primarily through interactions with enzymes that modify tyrosine residues. These include tyrosine kinases, which phosphorylate the tyrosine residues, and tyrosine phosphatases, which dephosphorylate them. The compound can also participate in hydrogen bonding and hydrophobic interactions due to its phenolic hydroxyl groups and aromatic rings .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two tyrosine residues, which allows it to participate in more complex interactions and reactions compared to compounds with a single tyrosine residue. The benzyloxycarbonyl protecting group also provides stability during synthesis, making it a valuable intermediate in peptide chemistry .

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAUTLPLQAQNMW-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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